molecular formula C19H17ClN2O2S B2379508 Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate CAS No. 861209-22-5

Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

Cat. No. B2379508
CAS RN: 861209-22-5
M. Wt: 372.87
InChI Key: UPDPTMCAWFTPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O2S and its molecular weight is 372.87. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : This compound has been used as a base for synthesizing various heterocyclic compounds, such as chloro-acetylamino derivatives, aminoiminopyrimidine derivatives, and triazolopyrimidothienotetrahydroisoquinolines, showcasing its versatility in chemical reactions (El-Dean, Radwan, & Zaki, 2010).
  • Chemical Transformations : It undergoes nucleophilic substitution reactions, forming compounds like tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone and substituted pyrimidinone compounds, indicating its potential for diverse chemical transformations (Zaki, Radwan, & El-Dean, 2017).

Biomedical Research

  • Antimicrobial Activity : Novel series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines derived from this compound showed promising activities against pathogenic strains of bacteria and fungi, indicating its relevance in antimicrobial research (Zaki, El‐Dean, Radwan, & Sayed, 2019).
  • Synthesis of Other Therapeutic Agents : This compound has been used to synthesize pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which have potential applications in pharmacology and drug development (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

Pharmaceutical Research

  • Synthesis of Pharmacologically Active Compounds : It has been used in the synthesis of compounds like 4-(p-chlorophenyl)-8-[(ethoxy-carbonyl)amino]-2-methyl-1,2,3,4-tetrahydroisoquinoline, which possesses high pharmacological activity (Zára-Kaczián et al., 1986).

Mass Spectrometry Research

  • Study in Mass Spectrometry : This compound's derivatives have been studied in mass spectrometry, particularly for their peculiar gas-phase formations, thus contributing to analytical chemistry and mass spectrometric research (Thevis, Kohler, Schlörer, & Schänzer, 2008).

properties

IUPAC Name

methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-24-19(23)17-15(21)14-12-4-2-3-5-13(12)16(22-18(14)25-17)10-6-8-11(20)9-7-10/h6-9H,2-5,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDPTMCAWFTPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

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